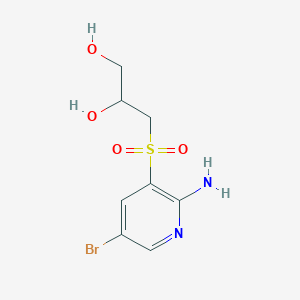![molecular formula C10H17N3O2 B13960437 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminopropanoyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its spirocyclic framework, which consists of a diazaspiro nonane core with an aminopropanoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminopropanoyl group. One common method involves the condensation of a suitable ketone with an amine to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the aminopropanoyl group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like butyllithium and diisopropylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropanoyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a covalent inhibitor of KRAS G12C, a target in cancer therapy.
Biology: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in studying biological pathways and mechanisms.
Chemistry: Its reactivity and structural features make it a useful intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with molecular targets such as KRAS G12C. The compound binds covalently to a mutated cysteine residue in the KRAS protein, inhibiting its activity and thereby exerting antitumor effects. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but differs in the substituent groups, affecting its reactivity and applications.
2-Oxa-7-azaspiro[3.5]nonane:
Uniqueness
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one stands out due to its specific aminopropanoyl substituent, which enhances its ability to interact with biological targets like KRAS G12C. This unique feature makes it a valuable compound in medicinal chemistry and other research areas .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(11)9(15)13-4-2-10(3-5-13)6-8(14)12-10/h7H,2-6,11H2,1H3,(H,12,14) |
InChI Key |
URUWOPSIDIBZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


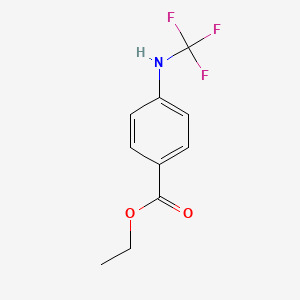
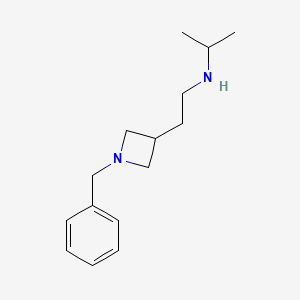
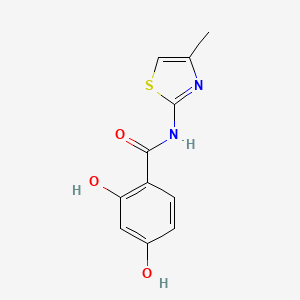
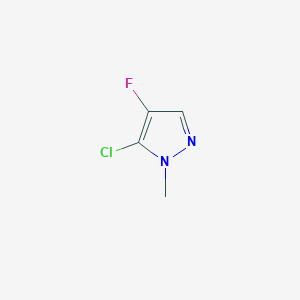
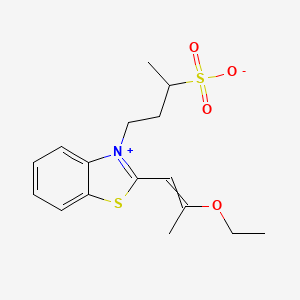
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
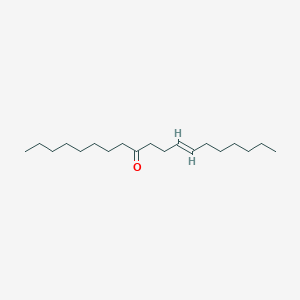
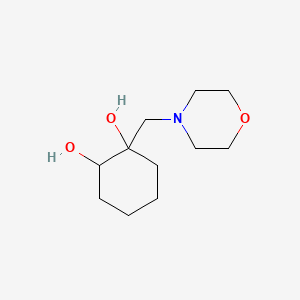
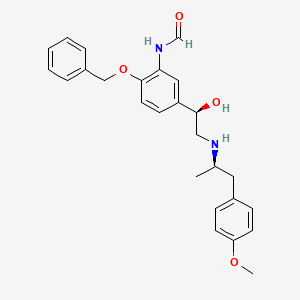
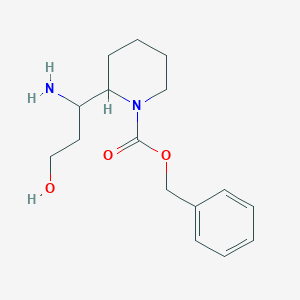
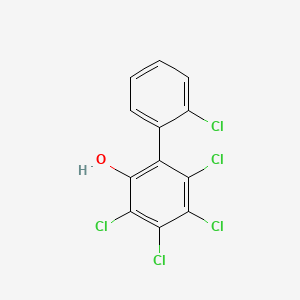
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
